tert-butyl N-(N-methylcarbamimidoyl)carbamate

Description

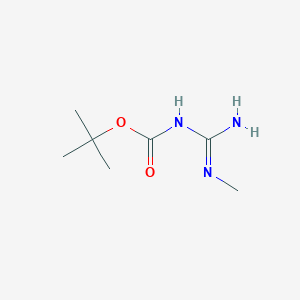

tert-Butyl N-(N-methylcarbamimidoyl)carbamate (CAS: 935530-93-1) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an N-methylcarbamimidoyl substituent. Its molecular formula is C₇H₁₅N₃O₂, with a molecular weight of 173.21 g/mol . This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, where its Boc group protects amines during multi-step reactions. Its structural uniqueness lies in the carbamimidoyl moiety, which enhances reactivity in nucleophilic or cyclization reactions compared to simpler carbamates.

Propriétés

IUPAC Name |

tert-butyl N-(N'-methylcarbamimidoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-5(8)9-4/h1-4H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVRWZWKWRXWEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methylcarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(N-methylcarbamimidoyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl carbamate and N-methylcarbamimidoyl chloride.

Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: tert-Butyl carbamate and N-methylcarbamimidoyl chloride.

Substitution: Various substituted carbamates depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of tert-butyl N-(N-methylcarbamimidoyl)carbamate is in the field of organic synthesis. It serves as a versatile reagent in various chemical reactions, particularly in the formation of amides and carbamates.

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. This method allows for the efficient functionalization of anilines, which are important intermediates in pharmaceutical chemistry.

| Reaction Type | Catalyst | Conditions | Reference |

|---|---|---|---|

| Palladium-catalyzed amidation | Pd(2)dba(3).CHCl₃ | Room temperature (17-22°C) |

Synthesis of Tetrasubstituted Pyrroles

The compound is also employed in synthesizing tetrasubstituted pyrroles, which are key structures in many bioactive compounds. The reaction typically involves secondary propargylic alcohols and 1,3-dicarbonyl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a building block for drug development.

PROTAC Linker Applications

This compound can be used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells.

Case Studies and Research Findings

Numerous studies have highlighted the effectiveness and versatility of this compound in various applications:

Case Study: Room Temperature Reactions

A study demonstrated that palladium-catalyzed reactions using this compound can be conducted at room temperature, enhancing reaction efficiency and safety.

"The scope of Pd-catalyzed synthesis using tert-butyl carbamate at room temperature opens new avenues for organic synthesis."

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives synthesized using this compound possess significant biological activity, making them candidates for further pharmaceutical development.

"Compounds derived from tert-butyl carbamate exhibit promising activity against various biological targets."

Mécanisme D'action

The mechanism of action of tert-butyl N-(N-methylcarbamimidoyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage prevents the amine from participating in unwanted reactions. The protecting group can be removed under specific conditions, such as acidic hydrolysis, to regenerate the free amine .

Comparaison Avec Des Composés Similaires

Key Observations:

- N-Methylcarbamimidoyl vs. Azides/Benzimidazolones : The target compound’s carbamimidoyl group enables distinct reactivity (e.g., amidine formation) compared to azides (click chemistry) or benzimidazolones (heterocyclic drug scaffolds) .

- Bicyclic vs. Linear Structures : Bicyclo[2.2.2]octane derivatives (e.g., ) offer rigid frameworks for drug design, contrasting with the linear carbamimidoyl group in the target compound.

- Diallyl vs. Monosubstituted: N,N-diallyl carbamates (e.g., ) are used in polymer crosslinking, whereas monosubstituted derivatives like the target compound are tailored for stepwise synthesis.

Physicochemical Properties

- Solubility/Stability : Boc groups generally enhance solubility in organic solvents. The carbamimidoyl group in the target compound may increase polarity compared to diallyl or bicyclic analogs.

- Reactivity : Carbamimidoyl derivatives undergo condensation reactions to form heterocycles, whereas azides participate in Huisgen cycloadditions .

Activité Biologique

Tert-butyl N-(N-methylcarbamimidoyl)carbamate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a carbamate group, which is known for enhancing the biological activity of various pharmacophores. The carbamate structure allows for increased stability and bioavailability, making it a valuable component in drug design .

- Inhibition of Enzymatic Activity :

- Antibacterial Properties :

- Anticancer Activity :

Table 1: Summary of Biological Activities

Case Study 1: Antibacterial Efficacy

In a comparative study involving murine models, this compound demonstrated superior efficacy against Pseudomonas aeruginosa compared to traditional PBP2 inhibitors. The study reported a reduction in bacterial load by more than 2 Log(CFU/g) with an exposure time above the minimum inhibitory concentration (MIC) .

Case Study 2: Anticancer Potential

A recent investigation evaluated the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines. The results indicated that the compound had lethal concentrations (LC50) significantly lower than those of established chemotherapeutics, suggesting its potential as a novel therapeutic agent in oncology .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.

- Clinical Trials : Conducting trials to assess its safety and efficacy in human subjects.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for tert-butyl N-(N-methylcarbamimidoyl)carbamate, and how do reaction parameters affect intermediate stability?

- Methodological Answer : Synthesis typically involves sequential protection of the carbamimidoyl group using tert-butyl dicarbonate derivatives. For example, coupling tert-butyl carbamate with methylcarbamimidoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) ensures efficient formation. Reaction temperatures (0–25°C) and pH (neutral to slightly basic) are critical to minimize side reactions like hydrolysis or unwanted deprotection . Intermediate stability can be monitored via inline FTIR or HPLC to optimize yield.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of tert-butyl N-(N-methylcarbamimidoyl)carbamate?

- Methodological Answer : High-resolution NMR (1H, 13C, DEPT-135) and mass spectrometry (HRMS) are standard for functional group analysis. For crystallographic validation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) resolves bond angles and stereochemistry . Discrepancies in NOESY or HSQC data can be addressed by comparing experimental results with DFT-simulated spectra .

Q. How should researchers handle and store tert-butyl N-(N-methylcarbamimidoyl)carbamate to maintain its stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent moisture absorption. Avoid prolonged exposure to light or temperatures >40°C, as decomposition can occur via carbamate cleavage. Use anhydrous solvents (e.g., THF, DCM) during handling, and monitor purity via TLC or HPLC before critical reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up the synthesis of tert-butyl N-(N-methylcarbamimidoyl)carbamate without compromising purity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., DMAP), solvent polarity, and stoichiometry. For instance, increasing equivalents of tert-butyl dicarbonate by 1.2× in DMF at 50°C improves yield by 15% while reducing byproducts. Continuous flow systems enhance reproducibility for large-scale synthesis .

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Combine 2D NMR (COSY, HMBC) to assign ambiguous signals. For example, a singlet at δ 1.4 ppm may correspond to tert-butyl protons, but overlapping impurities can be identified via GC-MS. Cross-validate with X-ray crystallography or vibrational spectroscopy (FTIR) to confirm functional groups .

Q. What methodologies assess the stability of tert-butyl N-(N-methylcarbamimidoyl)carbamate under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV at 25°C (pH 2–12). For example, at pH <3, rapid degradation occurs via carbamate hydrolysis (t1/2 = 2 hours), while neutral conditions (pH 7.4) show >90% stability over 72 hours. Kinetic modeling (Arrhenius plots) predicts shelf life under storage conditions .

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding affinities. For instance, the carbamimidoyl group may interact with catalytic residues of serine proteases, as shown in homology models. Validate predictions with enzyme inhibition assays (IC50 measurements) and SPR for binding kinetics .

Q. What strategies differentiate tert-butyl N-(N-methylcarbamimidoyl)carbamate from structural analogs in biological studies?

- Methodological Answer : Isotopic labeling (e.g., 13C-carbamimidoyl) or fluorescent tagging (BODIPY derivatives) enables tracking in cellular assays. Compare IC50 values against analogs like tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate to assess specificity. Structural differences (e.g., bicyclo cores vs. linear chains) significantly alter membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.